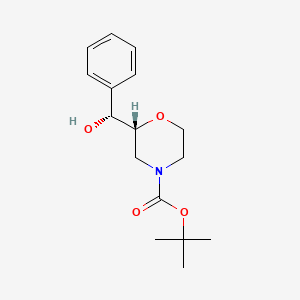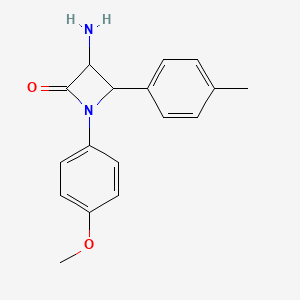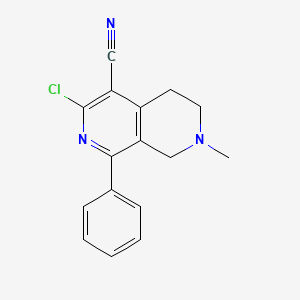
(R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a morpholine ring, a phenyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phenyl group and the morpholine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
4-Desulfo-4-hydroxy picosulfate monosodium salt: A related compound with different functional groups and applications.
Uniqueness
®-tert-Butyl 2-(®-hydroxy(phenyl)methyl)morpholine-4-carboxylate is unique due to its chiral nature and the presence of both a morpholine ring and a phenyl group
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[(R)-hydroxy(phenyl)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Clave InChI |
RWFJCBXAMPXFKK-ZIAGYGMSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@@H](C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)

![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)



![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)

